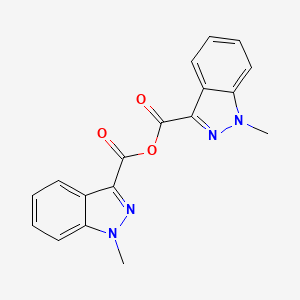
Equilin 3-O-|A-D-Glucuronide Sodium Salt
Overview
Description
Equilin 3-O-β-D-Glucuronide Sodium Salt is a metabolite with the molecular formula C24H27NaO8 and a molecular weight of 466.46 . It is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin .
Molecular Structure Analysis
The molecular structure of Equilin 3-O-β-D-Glucuronide Sodium Salt is complex. Its IUPAC name is sodium; (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[ (9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate . The compound has a molecular weight of 466.5 g/mol .Physical And Chemical Properties Analysis
Equilin 3-O-β-D-Glucuronide Sodium Salt has a molecular weight of 466.5 g/mol . It has a hydrogen bond donor count of 3 .Scientific Research Applications
Pharmaceutical Research
In the realm of pharmaceuticals, Equilin 3-O-beta-D-Glucuronide Sodium Salt serves as a valuable building block in the synthesis of novel drug candidates . Its unique chemical properties and structural features allow researchers to explore new avenues in drug discovery and optimization, unlocking the potential for more effective and targeted treatments .
Material Science
Beyond the pharmaceutical industry, this compound also finds applications in the field of material science . Researchers in this domain leverage the distinct characteristics of Equilin 3-O-beta-D-Glucuronide Sodium Salt to engineer advanced materials with enhanced performance, such as improved thermal stability, mechanical strength, or optical properties .
Proteomics Research
Equilin 3-O-beta-D-Glucuronide Sodium Salt is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and even determine their three-dimensional structures .
Biochemical Research
This compound is also used in biochemical research . Biochemists can use it to study various biological processes, including enzyme reactions, metabolic pathways, and cell signaling .
Molecular Biology
In molecular biology, Equilin 3-O-beta-D-Glucuronide Sodium Salt can be used to study gene expression, DNA replication, and other genetic processes .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard . Reference standards are used to calibrate instruments, validate methods, and ensure the accuracy of results .
Safety and Hazards
While handling Equilin 3-O-β-D-Glucuronide Sodium Salt, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
Equilin 3-O-beta-D-Glucuronide Sodium Salt is a derivative of Equilin , which is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin . The primary targets of this compound are estrogen receptors, which play a crucial role in various biological processes including the reproductive system, cardiovascular system, and bone health.
properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQARKDIGTAAQ-FWXKPSQYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[C@@H]1CCC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747708 | |
| Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27610-12-4 | |
| Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)










